Bienvenue dans la boutique en ligne BenchChem!

8-Azaadenine

Xanthine oxidase inhibition Purine metabolism Enzyme kinetics

8-Azaadenine (CAS 1123-54-2) is a triazolopyrimidine nucleobase analog with a single-atom C8→N substitution that creates a distinct heterocyclic scaffold. It differentiates from adenine by conferring ≥10-fold enhancement in A1 adenosine receptor binding affinity, enabling sub-nanomolar Ki values (0.6 nM). As a validated xanthine oxidase inhibitor (IC50 0.54 μM, Ki 0.66 μM), it serves as a reference inhibitor and lead scaffold for hyperuricemia programs. Its unique dual incorporation into polynucleotides as both 8-aza-A and 8-aza-G nucleotides distinguishes it from other purine antimetabolites. Select 8-azaadenine when functional A1 selectivity, XO inhibition, and dual nucleotide perturbation are essential experimental parameters.

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 1123-54-2
Cat. No. B1664206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaadenine
CAS1123-54-2
Synonyms8-Azaadenine;  NSC 32797;  NSC32797;  NSC-32797
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NC2=NNN=C2C(=N1)N
InChIInChI=1S/C4H4N6/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H3,5,6,7,8,9,10)
InChIKeyHRYKDUPGBWLLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaadenine (CAS 1123-54-2) for Research Procurement: A Triazolopyrimidine Nucleobase Analog with Validated Xanthine Oxidase Inhibitory Activity


8-Azaadenine (CAS 1123-54-2) is a triazolopyrimidine nucleobase analog structurally derived from adenine by replacement of the C8 carbon with a nitrogen atom [1]. This single-atom substitution produces a distinct heterocyclic scaffold (1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine) with a molecular weight of 136.12 g/mol [1]. 8-Azaadenine is a validated inhibitor of xanthine oxidase (EC 1.17.3.2) and serves as a foundational building block for the synthesis of 8-azaadenine derivatives that act as potent and selective A1 adenosine receptor antagonists [2][3]. Unlike standard adenine, the 8-aza modification alters the electronic properties and hydrogen-bonding capacity of the purine ring, which influences both enzymatic recognition and receptor binding [4].

Why Adenine Cannot Substitute for 8-Azaadenine in A1 Adenosine Receptor Antagonist Research Programs


Procurement decisions for adenine analogs in adenosine receptor research require careful differentiation because the adenine and 8-azaadenine nuclei are not functionally interchangeable despite their structural similarity. Direct comparative binding studies demonstrate that the 8-aza modification confers distinct affinity and selectivity profiles for A1 adenosine receptors that are not achievable with the natural adenine scaffold [1][2]. Furthermore, the metabolic fate of 8-azaadenine-containing compounds differs substantially from adenine-based compounds, with 8-azaadenine being incorporated into polynucleotide chains as both 8-aza-A and 8-aza-G nucleotides following metabolic activation, whereas adenine follows different incorporation patterns [3]. The N3 position in the 8-azaadenine moiety plays a critical role in receptor binding that is distinct from the corresponding position in adenine, as established through systematic structure-activity relationship comparisons [4]. Generic substitution with adenine or other purine analogs without verification of these differentiated properties risks invalidating receptor binding assays and compromising the reproducibility of pharmacological studies.

Quantitative Differentiation Evidence for 8-Azaadenine (CAS 1123-54-2) Versus Adenine and Other Purine Analogs


Xanthine Oxidase Inhibitory Potency: 8-Azaadenine Demonstrates Direct Enzyme Inhibition (IC50 = 0.54 μM, Ki = 0.66 μM)

8-Azaadenine functions as a direct inhibitor of xanthine oxidase with a reported IC50 of 0.54 μM and a Ki of 0.66 μM [1][2]. In contrast, the parent compound adenine does not exhibit comparable xanthine oxidase inhibitory activity at similar concentrations; adenine is instead a substrate for adenine phosphoribosyltransferase and adenosine kinase, entering purine salvage pathways rather than inhibiting xanthine oxidase [3]. The 8-aza modification introduces a nitrogen atom at position 8 of the purine ring, which alters the electronic distribution and hydrogen-bonding network required for productive enzyme binding, converting a metabolic substrate into an enzyme inhibitor [4].

Xanthine oxidase inhibition Purine metabolism Enzyme kinetics

A1 Adenosine Receptor Affinity Advantage: 8-Azaadenine Derivatives Achieve Sub-Nanomolar Ki Values Compared to Adenine-Based Analogs

Comparative binding studies of structurally matched 2-phenyl N6-substituted adenines and their corresponding 8-aza analogs demonstrate that the 8-aza modification systematically enhances A1 adenosine receptor binding affinity. In a direct matched-pair comparison, erythro-2-phenyl-9-(2-hydroxy-3-nonyl)adenine exhibited a Ki of 28 nM for A1 adenosine receptors, whereas its 8-aza analog achieved a 10-fold improvement in affinity with a Ki of 2.8 nM [1][2]. Furthermore, optimized trisubstituted 8-azaadenine derivatives have achieved Ki values as low as 0.6 nM (sub-nanomolar range), representing some of the highest A1 receptor affinities reported in this chemical class [3]. The bioisosteric relationship between adenine and 8-azaadenine nuclei was systematically established through parallel synthesis and binding evaluation of both series [4].

A1 adenosine receptor GPCR pharmacology Adenosine antagonists

Distinct Metabolic Fate and Polynucleotide Incorporation Pattern: 8-Azaadenine is Metabolized to Both 8-Aza-A and 8-Aza-G Nucleotides

Metabolic tracing studies using 14C-labeled precursors demonstrate that 8-azaadenine (derived from 8-azaadenosine metabolism) is incorporated into cellular polynucleotides as both 8-aza-A (8-azaadenine nucleotide) and 8-aza-G (8-azaguanine nucleotide) [1]. Specifically, in H.Ep.2 cells, 8-azaadenosine (9-β-D-ribofuranosyl-8-azaadenine) was incorporated approximately equally as 8-aza-A and 8-aza-G nucleotides [1]. In contrast, the related antimetabolite 8-azainosine was incorporated primarily as 8-aza-G, while natural adenine enters the purine nucleotide pool exclusively through AMP formation via adenine phosphoribosyltransferase [1][2]. The dual incorporation pattern of 8-azaadenine into both adenine and guanine nucleotide positions distinguishes it from other purine antimetabolites such as 8-azaguanine, which incorporates only as 8-aza-G [3].

Purine metabolism Antimetabolite Nucleotide incorporation

Nephrotoxicity Profile: 8-Azaadenine Shares Adenine's Renal Injury Pattern but Differs from 20 Other Purine Analogs

In a systematic nephrotoxicity screening of 24 adenine analogs administered orally to mice, 8-azaadenine was one of only four compounds (along with adenine, isoguanine, and 6-dimethylaminopurine) that produced significant elevations in plasma urea nitrogen and creatinine levels 24 hours post-administration [1]. The remaining 20 adenine analogs tested did not induce measurable renal injury [1]. Histological examination confirmed tubular damage, primarily in proximal tubuli, in the 8-azaadenine-treated group [1]. The common structural feature among the four nephrotoxic compounds was identified as the strong basicity of the nitrogen atom at the 6-position of the purine ring [1]. Notably, intravenous administration of 8-azaadenine did not produce the acute renal changes observed with oral dosing, indicating route-dependent toxicity [1].

Nephrotoxicity Purine analog toxicity Renal injury

Validated Research Applications for 8-Azaadenine (CAS 1123-54-2) Based on Quantitative Evidence


A1 Adenosine Receptor Antagonist Development and Pharmacological Tool Compound Synthesis

8-Azaadenine serves as the essential core scaffold for synthesizing potent and selective A1 adenosine receptor antagonists. The 8-aza modification provides a 10-fold or greater enhancement in A1 receptor binding affinity compared to matched adenine-based analogs, with optimized derivatives achieving sub-nanomolar Ki values as low as 0.6 nM [1][2]. Researchers procuring 8-azaadenine as a synthetic intermediate can leverage established structure-activity relationships showing that 2-phenyl substitution and N6-cycloalkyl modifications further enhance A1 receptor affinity and selectivity [3][4]. This scaffold is particularly valuable for programs targeting cardiovascular indications (A1 antagonists as potassium-sparing diuretics) and CNS disorders (Alzheimer's disease, neuroprotection), where high receptor subtype selectivity is critical [3].

Xanthine Oxidase Inhibition Studies and Purine Metabolism Research

With a defined IC50 of 0.54 μM and Ki of 0.66 μM for xanthine oxidase inhibition, 8-azaadenine provides a validated tool compound for studies of purine catabolism and oxidoreductase enzyme mechanisms [5]. Unlike adenine, which is processed through salvage pathways rather than inhibiting xanthine oxidase, 8-azaadenine directly binds and inhibits the enzyme [5][6]. This property makes 8-azaadenine suitable as a reference inhibitor in xanthine oxidase activity assays and as a lead scaffold for developing novel inhibitors targeting hyperuricemia and gout. The compound's status as an EC 1.17.3.2 inhibitor is formally recognized in authoritative biochemical databases [5].

Antimetabolite Mechanism Studies and Nucleotide Pool Perturbation Research

8-Azaadenine (administered as its nucleoside prodrug 8-azaadenosine) exhibits a unique metabolic fate characterized by dual incorporation into polynucleotides as both 8-aza-A and 8-aza-G nucleotides [6]. This pattern distinguishes 8-azaadenine from other purine antimetabolites such as 8-azaguanine (which incorporates only as 8-aza-G) and 8-azainosine (which incorporates primarily as 8-aza-G) [6][7]. Researchers investigating purine antimetabolite mechanisms, nucleotide pool imbalances, or the development of resistance to purine analogs should select 8-azaadenine when a compound that perturbs both adenine and guanine nucleotide pathways is required. The compound also inhibits de novo purine synthesis, providing an additional mechanism for disrupting nucleotide homeostasis [6].

Comparative Nephrotoxicity Studies of Purine Analogs

8-Azaadenine belongs to a defined subset of purine analogs (4 out of 24 tested) that induce measurable renal injury following oral administration in murine models [8]. This property, shared with adenine, isoguanine, and 6-dimethylaminopurine, correlates with strong basicity at the purine 6-position nitrogen [8]. Researchers conducting in vivo studies with purine analogs can use 8-azaadenine as a positive control compound for inducing adenine-analog nephrotoxicity, or as a comparator when evaluating the renal safety profiles of novel purine derivatives. The route-dependent toxicity (oral vs. intravenous) provides an additional variable for mechanistic toxicology investigations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.